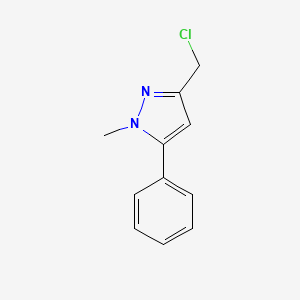

3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

3-(chloromethyl)-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZKAWDJSYXNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594550 | |

| Record name | 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-13-3 | |

| Record name | 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole typically involves the chloromethylation of 1-methyl-5-phenyl-1H-pyrazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and selectivity.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and reduce energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acids (zinc chloride, aluminum chloride), solvents (dichloromethane, toluene).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

Substitution: Corresponding amines, thioethers, or ethers.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl derivatives.

Aplicaciones Científicas De Investigación

Key Synthesis Pathways:

| Synthesis Method | Starting Materials | Key Reagents | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack Reaction | 3-Methyl-1-phenyl-1H-pyrazole | Phosphorus oxychloride | 80 |

| Cyclocondensation | Ethyl acetoacetate, phenyl hydrazine | - | 80 |

Pharmacological Applications

The pharmacological potential of 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole and its derivatives has been extensively studied. These compounds exhibit a range of biological activities, including:

1. Anticancer Activity:

Research indicates that pyrazole derivatives can target specific molecular pathways involved in cancer cell proliferation. For instance, certain derivatives have shown effectiveness against drug-resistant cancer cells, enhancing safety and tolerability compared to conventional treatments .

2. Anti-inflammatory Properties:

Compounds containing the pyrazole nucleus have been evaluated for their anti-inflammatory effects. Studies demonstrate significant reductions in inflammatory markers in animal models when treated with pyrazole derivatives .

3. Antimicrobial Effects:

Pyrazole derivatives have demonstrated notable antibacterial and antifungal activities. For example, synthesized compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

Case Study 1: Anticancer Evaluation

A study conducted on the efficacy of this compound derivatives against breast cancer cells revealed that these compounds could induce apoptosis through the activation of caspase pathways. The study utilized MTT assays to assess cell viability, confirming that specific concentrations significantly reduced cell proliferation .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model. The results indicated that these compounds effectively reduced swelling and pain levels in treated subjects compared to controls, suggesting their potential as therapeutic agents for inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or DNA, potentially leading to biological effects .

Comparación Con Compuestos Similares

3-Chloro-1-ethyl-5-methyl-1H-pyrazole (CAS: 1195637-10-5)

- Key Differences : The chloro (-Cl) substituent at position 3 (vs. chloromethyl in the target compound) and an ethyl group at position 1 (vs. methyl).

- Impact : The absence of a reactive chloromethyl group limits its utility in further functionalization. The ethyl group enhances lipophilicity compared to methyl .

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS: 852227-86-2)

- Key Differences : Chloromethyl group at position 5 (vs. position 3) and methyl at position 3.

- Impact : The altered substituent positions may affect regioselectivity in reactions. The compound’s safety data indicate handling risks due to the chloromethyl group, similar to the target compound .

Functional Group Variations

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

- Key Differences: Phenoxy (-OPh) at position 5 and a carbaldehyde (-CHO) at position 4.

Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate

- Key Differences : 4-Chlorophenyl at position 3 and an ester (-COOEt) at position 5.

- Impact : The ester group allows hydrolysis to carboxylic acids, expanding its utility in prodrug design. The 4-chlorophenyl group enhances electron-withdrawing effects, altering electronic properties compared to the phenyl group in the target compound .

Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids

- Key Differences: Pyridazinyl and propanoic acid amide substituents.

- Impact : These derivatives exhibit analgesic activity comparable to aspirin, attributed to hydrogen-bonding interactions from the amide group. The target compound’s chloromethyl group offers a distinct pathway for derivatization into bioactive molecules .

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

- Key Differences : Trifluoromethyl (-CF₃) at position 3 and trimethoxyphenyl at position 5.

- Impact : The -CF₃ group increases metabolic stability and electron-withdrawing effects, while the trimethoxyphenyl group enhances π-π stacking in receptor binding, contrasting with the simpler phenyl group in the target compound .

Actividad Biológica

3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound is part of a larger family of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Synthesis

The chemical structure of this compound features a chloromethyl group at one position and a phenyl group at another, contributing to its reactivity and biological properties. The synthesis typically involves cyclocondensation reactions, where appropriate precursors such as phenyl hydrazine are reacted with carbonyl compounds to yield the pyrazole framework.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(Chloromethyl)-1-methyl-5-phenyl | MCF-7 (Breast) | 15.2 | |

| 3-(Chloromethyl)-1-methyl-5-phenyl | A549 (Lung) | 12.8 | |

| 3-(Chloromethyl)-1-methyl-5-phenyl | HCT116 (Colon) | 10.5 |

The biological activity of this compound is thought to be linked to its ability to interact with cellular targets involved in cancer progression. Research indicates that it may function as an inhibitor of specific protein kinases, which play critical roles in cell signaling pathways associated with tumor growth and survival.

Case Study: Inhibition of Protein Kinases

A study investigating the inhibitory effects of pyrazole derivatives on protein kinases revealed that certain analogs, including those related to this compound, exhibited low micromolar IC50 values against kinases such as CDK2 and CDK9, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with pyrazole derivatives. The chloromethyl group enhances the compound's ability to penetrate bacterial cell walls, thus exhibiting bactericidal effects.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Q & A

Q. What are the established synthetic routes for 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of 5-chloro-1-phenylpyrazole can undergo substitution with chloromethylating agents under alkaline conditions. A documented approach involves refluxing precursors in dimethyl sulfoxide (DMSO) with potassium hydroxide to facilitate the reaction . Key parameters include temperature control (e.g., 120°C for cyclization using POCl₃) and stoichiometric ratios to avoid side reactions. Post-synthesis purification via recrystallization (e.g., ethanol-DMF mixtures) ensures product integrity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Standard characterization includes:

- IR spectroscopy to confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).

- ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm).

- X-ray crystallography for definitive structural elucidation. Single-crystal diffraction data refined using SHELXL (e.g., planar pyrazole ring with dihedral angles <75° relative to phenyl groups) provide precise bond lengths and angles .

Q. How does the chloromethyl group influence the reactivity of this pyrazole derivative?

The chloromethyl (-CH₂Cl) group acts as a reactive handle for further functionalization. It participates in nucleophilic substitutions (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, substituting the chlorine atom with phenoxy groups has been achieved using phenol and KOH in DMSO . Steric hindrance from the adjacent methyl and phenyl groups may slow reactivity, necessitating elevated temperatures or catalytic activation.

Q. What solvent systems are suitable for recrystallizing this compound, and how does solvent choice impact crystal morphology?

Ethanol-DMF (1:2 v/v) mixtures are effective for recrystallization, yielding well-defined crystals for X-ray studies . Polar aprotic solvents like DMSO enhance solubility but may co-crystallize with the compound, affecting purity. Slow evaporation at room temperature promotes optimal crystal growth.

Q. Are there known safety or handling precautions specific to this compound in laboratory settings?

While comprehensive toxicological data are limited, standard protocols for chlorinated organics apply:

- Use fume hoods to avoid inhalation.

- Avoid skin contact (wear nitrile gloves).

- Dispose of waste via licensed chemical disposal services, as bioaccumulation potential is undocumented .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reaction pathways for this compound?

Density Functional Theory (DFT) calculations can model the electron density distribution, highlighting nucleophilic/electrophilic sites. For instance, the chloromethyl group’s LUMO energy indicates susceptibility to nucleophilic attack. Software like Gaussian or ORCA can simulate reaction intermediates, aiding mechanistic studies .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

Discrepancies may arise from dynamic effects (e.g., restricted rotation of the phenyl group) or polymorphism. Variable-temperature NMR can identify conformational exchange, while X-ray crystallography provides static structural insights . For ambiguous cases, 2D NMR techniques (COSY, HSQC) clarify coupling relationships.

Q. How does crystal packing influence the compound’s physicochemical properties, and what intermolecular interactions dominate?

Crystal structures reveal weak C–H···π interactions between the phenyl ring and adjacent molecules, stabilizing the lattice . Mercury software (CCDC) can visualize voids and packing motifs, correlating with solubility or melting behavior. Hirshfeld surface analysis quantifies interaction contributions (e.g., van der Waals vs. hydrogen bonding) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can chiral auxiliaries or catalysts be applied?

The planar pyrazole core lacks inherent chirality, but introducing chiral substituents (e.g., via asymmetric alkylation of the chloromethyl group) requires chiral ligands (e.g., BINAP) or enzymes. Kinetic resolution using lipases or transition-metal catalysts (e.g., Pd with Josiphos ligands) can enhance enantiomeric excess .

Q. How does substituent variation on the phenyl ring affect biological activity, and what SAR trends have been observed in related pyrazoles?

Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. In analogues, 4-fluorophenyl substitutions improved antibacterial activity by 2–4× compared to unsubstituted derivatives, likely due to increased membrane permeability . For detailed SAR, combinatorial libraries synthesized via parallel reactions (e.g., Ugi-azide) can screen substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.